{5-[(2,2-Dimethylpropoxy)sulfonyl]pyridin-3-yl}boronic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {5-[(2,2-Dimethylpropoxy)sulfonyl]pyridin-3-yl}boronic acid typically involves the reaction of pyridine derivatives with boronic acid reagents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs while maintaining the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
{5-[(2,2-Dimethylpropoxy)sulfonyl]pyridin-3-yl}boronic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can convert it into different functional groups.
Substitution: It can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while substitution reactions can produce a variety of functionalized pyridine compounds .
Scientific Research Applications
{5-[(2,2-Dimethylpropoxy)sulfonyl]pyridin-3-yl}boronic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in Suzuki-Miyaura cross-coupling reactions.
Biology: This compound is studied for its potential as a biochemical probe and in the development of bioactive molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of advanced materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of {5-[(2,2-Dimethylpropoxy)sulfonyl]pyridin-3-yl}boronic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- {4-[(2,2-Dimethylpropoxy)sulfonyl]pyridin-3-yl}boronic acid
- {5-[(2,2-Dimethylpropoxy)sulfonyl]pyridin-2-yl}boronic acid
- {5-[(2,2-Dimethylpropoxy)sulfonyl]pyridin-4-yl}boronic acid
Uniqueness
{5-[(2,2-Dimethylpropoxy)sulfonyl]pyridin-3-yl}boronic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its boronic acid group allows it to participate in a wide range of reactions, making it a versatile compound in research and industrial applications .
Properties
IUPAC Name |
[5-(2,2-dimethylpropoxysulfonyl)pyridin-3-yl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BNO5S/c1-10(2,3)7-17-18(15,16)9-4-8(11(13)14)5-12-6-9/h4-6,13-14H,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PILYKMVMDZWTNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)S(=O)(=O)OCC(C)(C)C)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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